
NC1=CC(=NN1CC)C(=O)N(C)C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NC1=CC(=NN1CC)C(=O)N(C)C is a compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been studied extensively for its biological activities and has shown promising results in various research studies.
Mecanismo De Acción
The mechanism of action of NC1=CC(=NN1CC)C(=O)N(C)C is not fully understood. However, it has been reported to act as an inhibitor of various enzymes such as dihydrofolate reductase and thymidylate synthase. These enzymes are involved in the biosynthesis of DNA and RNA, and their inhibition can lead to the inhibition of cell growth and division.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, this compound has been reported to exhibit antimicrobial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NC1=CC(=NN1CC)C(=O)N(C)C has several advantages for lab experiments. It is readily available and can be synthesized in good yields using a simple synthetic method. Additionally, this compound has been extensively studied for its biological activities, and its mechanism of action is well understood. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its long-term toxicity and side effects are not fully understood. Moreover, the optimal dosage and administration route for this compound have not been established yet.
Direcciones Futuras
There are several future directions for the research on NC1=CC(=NN1CC)C(=O)N(C)C. Firstly, further studies are needed to investigate the long-term toxicity and side effects of this compound. Secondly, the optimal dosage and administration route for this compound need to be established. Thirdly, more research is needed to explore the potential applications of this compound in the treatment of various diseases. Finally, the development of new synthetic methods for the preparation of this compound is also an area that requires further investigation.
Conclusion:
This compound is a compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It has been extensively studied for its biological activities and has shown promising results in various research studies. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of various diseases.
Métodos De Síntesis
The synthesis of NC1=CC(=NN1CC)C(=O)N(C)C involves the condensation reaction of 2-aminopyrimidine with ethyl 2-bromoacetate followed by the hydrolysis of the resulting intermediate with sodium hydroxide. This method has been reported in the literature and has been used for the preparation of this compound in good yields.
Aplicaciones Científicas De Investigación
NC1=CC(=NN1CC)C(=O)N(C)C has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities such as antitumor, anti-inflammatory, and antimicrobial properties. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to exhibit antimicrobial activity against various bacterial strains.
Propiedades
IUPAC Name |
5-amino-1-ethyl-N,N-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-4-12-7(9)5-6(10-12)8(13)11(2)3/h5H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGFYFBSPXUCOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)N(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

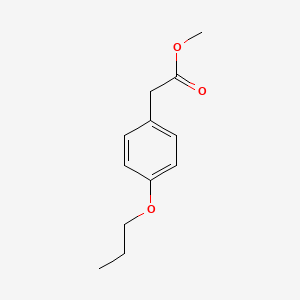
![2-((3,4-dimethylphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2969382.png)

![4-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2969384.png)
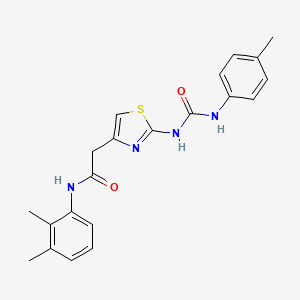
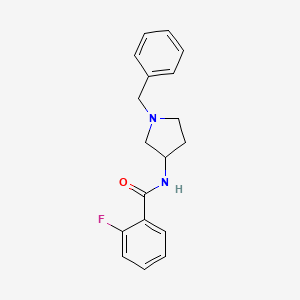
![(1R,5S)-8-((2-bromophenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2969391.png)

![3-Acetyl-N-[(1R)-1-cyano-2-methylpropyl]-4-methylbenzamide](/img/structure/B2969394.png)
![N-[(methoxyamino)methylene]-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide](/img/structure/B2969396.png)
![Methyl 2-[[[5-bromo-2-[(3,4,5-trimethoxyphenyl)methylideneamino]phenyl]-phenylmethyl]amino]acetate](/img/structure/B2969399.png)
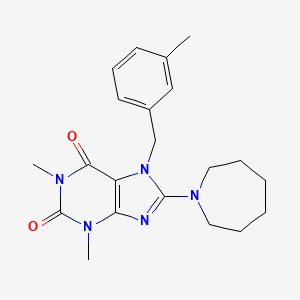
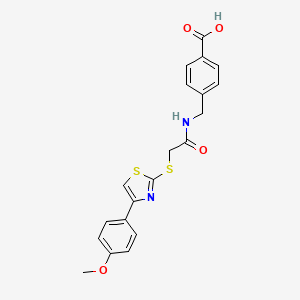
![1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(propan-2-yl)urea](/img/structure/B2969402.png)